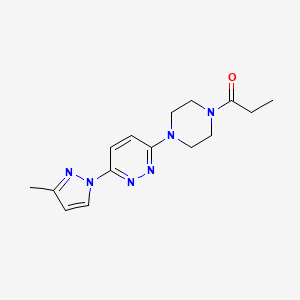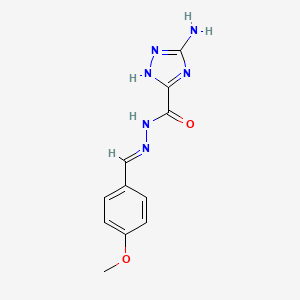![molecular formula C21H23N5O B5566027 3-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5566027.png)
3-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Hydrazone compounds are typically synthesized through a condensation reaction between a hydrazide and an aldehyde or ketone. For example, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone was synthesized using 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide in the presence of magnesium chloride hexahydrate, highlighting a common method for synthesizing hydrazone derivatives (Zhao, 2021).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of a hydrazone group (N=N-C=O), which significantly influences the compound's physical and chemical properties. The crystal structure analysis of similar compounds has shown that they can adopt various spatial arrangements and form stable crystalline structures with distinct geometric parameters, as observed in different hydrazone derivatives (Wei et al., 2011).
Chemical Reactions and Properties
Hydrazones undergo a variety of chemical reactions, including tautomerism, which influences their chemical behavior. The reactivity of hydrazones can be affected by the presence of substituents on the aromatic rings or the hydrazone moiety itself. Their ability to form complexes with metals is also a significant chemical property, as demonstrated by the synthesis and optical studies of metal complexes with hydrazone derivatives (Mekkey et al., 2020).
Aplicaciones Científicas De Investigación
Crystallographic Studies
Hydrazone compounds exhibit diverse structural configurations, which are crucial for understanding their chemical and physical properties. The crystal structures of hydrazone compounds, such as those synthesized from 4-hydroxybenzaldehyde, showcase intermolecular hydrogen bonding and geometrical arrangements that contribute to their potential applications in materials science and molecular engineering (Chunbao Tang, 2010).
Optical and Photophysical Properties
The study of hydrazone compounds extends into their optical and photophysical behaviors. These properties are essential for the development of new materials with potential applications in photonics and electronics. For example, the photophysical properties of 2-hydroxybenzaldehyde hydrazones and their rhenium(I) complexes have been characterized, revealing interesting luminescence behaviors that could be harnessed in light-emitting devices (P. Barbazán et al., 2008).
Metal Complex Synthesis
Hydrazones derived from hydroxybenzaldehydes are pivotal ligands in the synthesis of metal complexes. These complexes are studied for their structural features and potential applications in catalysis, materials science, and even as antitumor agents. The synthesis and characterization of such complexes provide insights into their coordination chemistry and the influence of the hydrazone ligands on the properties of the metal centers. Studies have explored the synthesis of vanadium metal complexes using hydrazone derivatives, highlighting their potential in various chemical processes (Meghana E. Mhadaye & R. Patil, 2016).
Antitumor Activity
While focusing on non-pharmacological applications, it's notable that hydrazone compounds, including those derived from aromatic aldehydes, have been explored for their antitumor activities. This demonstrates the broad scope of research into hydrazone compounds beyond their chemical properties to include potential biomedical applications (T. Giraldi et al., 1980).
Propiedades
IUPAC Name |
3-[(E)-[(Z)-[phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-19-8-4-5-17(9-19)10-22-23-20(18-6-2-1-3-7-18)21-11-24-14-25(12-21)16-26(13-21)15-24/h1-10,27H,11-16H2/b22-10+,23-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPOBPAAAWRLQO-NJMQAVEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CC(=CC=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=CC(=CC=C4)O)/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-[(Z)-[phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydrazinylidene]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)
![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)
![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)

![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)